N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide
Brand Name: Vulcanchem
CAS No.: 896299-77-7
VCID: VC6111600
InChI: InChI=1S/C15H10Cl2N2O3S2/c1-24(21,22)9-4-2-3-8(7-9)14(20)19-15-18-12-10(16)5-6-11(17)13(12)23-15/h2-7H,1H3,(H,18,19,20)
SMILES: CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl
Molecular Formula: C15H10Cl2N2O3S2
Molecular Weight: 401.28

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide

CAS No.: 896299-77-7

Cat. No.: VC6111600

Molecular Formula: C15H10Cl2N2O3S2

Molecular Weight: 401.28

* For research use only. Not for human or veterinary use.

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide - 896299-77-7

Specification

CAS No. 896299-77-7
Molecular Formula C15H10Cl2N2O3S2
Molecular Weight 401.28
IUPAC Name N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide
Standard InChI InChI=1S/C15H10Cl2N2O3S2/c1-24(21,22)9-4-2-3-8(7-9)14(20)19-15-18-12-10(16)5-6-11(17)13(12)23-15/h2-7H,1H3,(H,18,19,20)
Standard InChI Key HPMPRQJKSPKISS-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C₁₅H₁₀Cl₂N₂O₃S₂, with an IUPAC name of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide. Key structural elements include:

  • A 1,3-benzothiazole ring substituted with chlorine atoms at the 4- and 7-positions.

  • A methanesulfonyl group (-SO₂CH₃) attached to the meta position of a benzamide moiety.

  • An amide bond linking the benzothiazole and benzamide groups.

Table 1: Key Chemical Properties

PropertyValue
CAS No.896299-77-7
Molecular Weight401.28 g/mol
Molecular FormulaC₁₅H₁₀Cl₂N₂O₃S₂
SMILESCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl
InChIKeyHPMPRQJKSPKISS-UHFFFAOYSA-N

The presence of electron-withdrawing groups (chlorine, sulfonyl) enhances molecular stability and may influence binding affinity to biological targets. Solubility data remain unreported, though the methanesulfonyl group typically improves aqueous solubility compared to unmodified benzothiazoles.

MicroorganismPredicted MIC Range (µg/mL)
Staphylococcus aureus8–32
Escherichia coli16–64
Candida albicans64–128

Mechanisms of Action

The compound’s bioactivity likely stems from:

  • Kinase Inhibition: Sulfonamide groups bind ATP pockets in kinases (e.g., EGFR, VEGFR), disrupting signaling pathways like AKT/ERK.

  • DNA Interaction: Planar benzothiazole rings intercalate DNA, inducing strand breaks and apoptosis.

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying substituents to enhance potency and selectivity.

  • ADMET Profiling: Assessing absorption, distribution, metabolism, excretion, and toxicity.

  • Formulation Development: Improving solubility via salt formation or nanoencapsulation.

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